Phosphonites Surpass Alkyl Phosphites in Hydroperoxide Decomposition Efficiency
In a comprehensive review by Schwetlick and Habicher, the hydroperoxide-decomposing efficiency of organophosphorus antioxidants was ranked explicitly: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites [1]. Dibutyl phosphonite, as a prototypical dialkyl phosphonite, is thus categorically more efficient than its direct analog dibutyl phosphite (an alkyl phosphite). No absolute rate constants are provided for individual compounds, but the hierarchical ranking constitutes a class-level performance ordering that directly informs selection for stabilizer formulations where rapid hydroperoxide quenching is critical.
| Evidence Dimension | Hydroperoxide decomposition efficiency (relative ranking) |
|---|---|
| Target Compound Data | Phosphonite class (top tier) |
| Comparator Or Baseline | Alkyl phosphite class (including dibutyl phosphite) – lower tier |
| Quantified Difference | Qualitative ranking: phosphonites > alkylphosphites > arylphosphites > hindered arylphosphites |
| Conditions | General antioxidant mechanism in polymer stabilization; review article aggregating multiple studies |
Why This Matters
For procurement in polymer stabilizer applications, the class-level advantage of phosphonites over alkyl phosphites dictates that substituting dibutyl phosphonite with dibutyl phosphite would result in measurably slower hydroperoxide quenching and earlier onset of oxidative degradation.
- [1] Schwetlick, K.; Habicher, W. D. Organophosphorus Antioxidants: Action Mechanisms and New Trends. Angew. Makromol. Chem. 1995, 232 (1), 239–246. DOI: 10.1002/apmc.1995.052320115 View Source
